

An In-depth Technical Guide to 2-(Aminomethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Aminomethyl)benzoic acid
hydrochloride

Cat. No.: B594997

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CAS Number: 10017-39-7

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the biological activity and detailed experimental protocols specifically for **2-(Aminomethyl)benzoic acid hydrochloride**. This guide provides a comprehensive overview of the available chemical and physical data, alongside relevant information on its structural isomers to offer context and potential research avenues.

Introduction

2-(Aminomethyl)benzoic acid hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring both an aminomethyl and a benzoic acid group in the ortho position, makes it a versatile building block for the synthesis of more complex molecules. This guide summarizes the known properties of **2-(Aminomethyl)benzoic acid hydrochloride** and explores the biological activities of its closely related structural isomers to provide a framework for future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties for **2-(Aminomethyl)benzoic acid hydrochloride** is presented below.

Property	Value	Reference(s)
CAS Number	10017-39-7	[1]
Molecular Formula	C ₈ H ₁₀ ClNO ₂	[1]
Molecular Weight	187.62 g/mol	[1]
IUPAC Name	2-(aminomethyl)benzoic acid;hydrochloride	[1]
Synonyms	Benzoic acid, 2-(aminomethyl)-, hydrochloride (1:1)	[1]
Appearance	Solid	
Melting Point	219-225 °C	
SMILES	<chem>C1=CC=C(C(=C1)CN)C(=O)O.Cl</chem>	[1]
InChI	InChI=1S/C8H9NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H	[1]

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for **2-(Aminomethyl)benzoic acid hydrochloride** is not readily available in the public domain. Researchers are advised to acquire this data on their own samples for definitive structural confirmation. For reference, characteristic spectral features of related compounds are described.

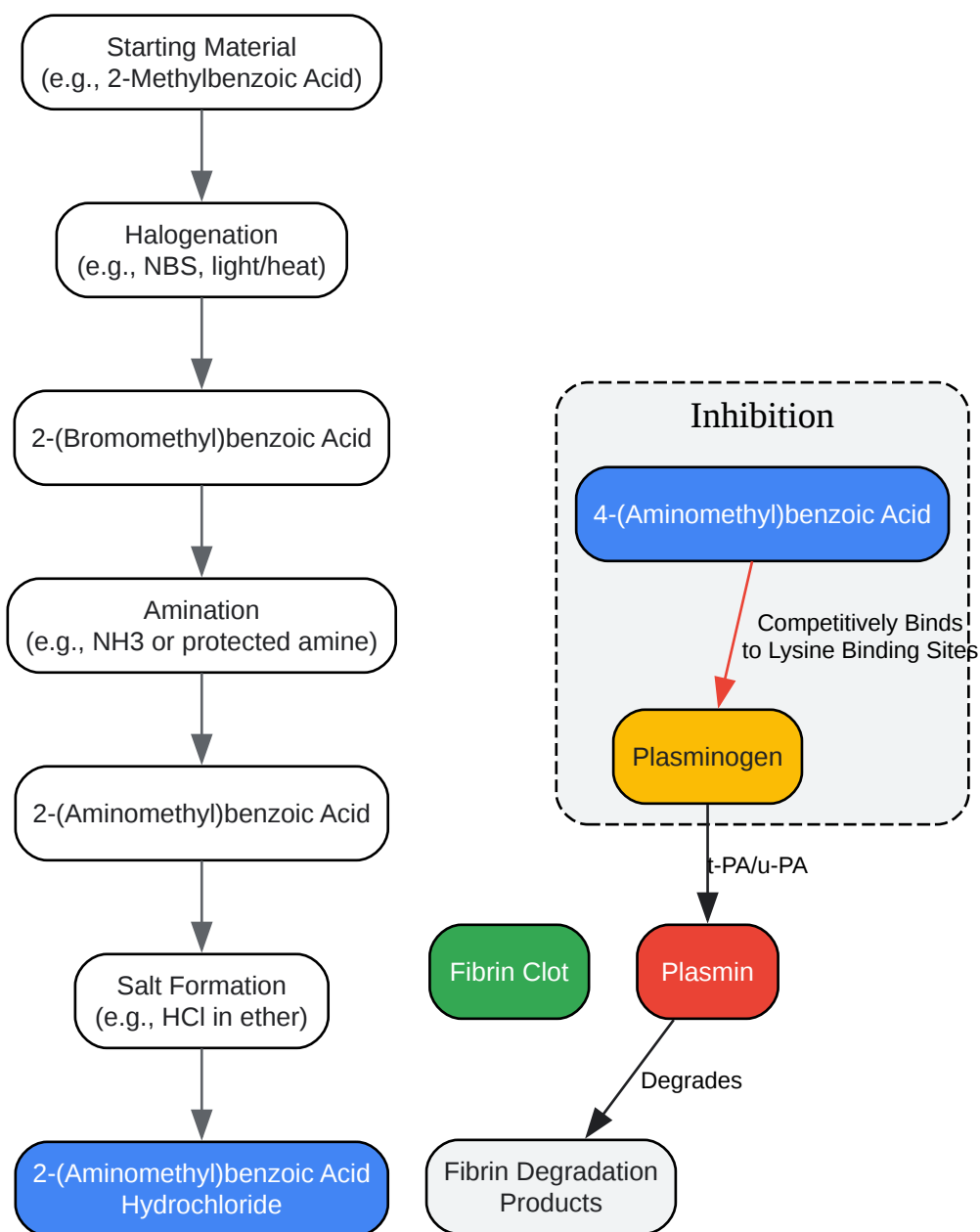
- ¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the methylene protons of the aminomethyl group, and the acidic proton of the carboxylic acid. The ammonium proton may also be visible.
- ¹³C NMR: The spectrum would display signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

- IR Spectroscopy: Expected characteristic peaks would include a broad O-H stretch from the carboxylic acid, N-H stretches from the ammonium group, a C=O stretch from the carboxylic acid, and C-H and C=C stretches from the aromatic ring.
- Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak corresponding to the free base ($C_8H_9NO_2$) and fragmentation patterns characteristic of the structure.

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of **2-(Aminomethyl)benzoic acid hydrochloride** is not available in peer-reviewed literature. However, a general synthetic approach can be proposed based on standard organic chemistry transformations. A plausible route would involve the reduction of 2-cyanobenzoic acid or the amination of 2-(halomethyl)benzoic acid.

Below is a generalized workflow for a potential synthesis route.



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References

- 1. 2-(Aminomethyl)benzoic acid hydrochloride | C₈H₁₀ClNO₂ | CID 45263715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Aminomethyl)benzoic Acid Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b594997#2-aminomethyl-benzoic-acid-hydrochloride-cas-number-10017-39-7]

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